![molecular formula C10H13N3O2 B12959110 N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)
N-[4-(acetylamino)phenyl]glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetamidophenyl)-2-aminoacetamide is a chemical compound that has garnered interest in various fields due to its unique properties and potential applications. This compound is structurally related to well-known analgesics and antipyretics, making it a subject of study for its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-2-aminoacetamide typically involves the reaction of 4-acetamidophenol with glycine in the presence of a coupling agent. One common method includes the use of carbodiimide as a coupling agent to facilitate the formation of the amide bond between the amino group of glycine and the acetamido group of 4-acetamidophenol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-2-aminoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-acetamidophenyl)-2-aminoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Due to its structural similarity to known analgesics, it is investigated for its potential use in pain management and fever reduction.
Industry: It is used in the production of various pharmaceuticals and as a stabilizer in certain chemical processes
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-2-aminoacetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes, similar to other analgesics like acetaminophen. This inhibition reduces the production of prostaglandins, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
Acetaminophen (Paracetamol): A widely used analgesic and antipyretic.
Phenacetin: Another analgesic with a similar structure but with different pharmacological properties.
Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with similar uses but different chemical structure
Uniqueness
N-(4-acetamidophenyl)-2-aminoacetamide is unique due to its specific structural features that allow it to interact with biological targets in a distinct manner compared to other similar compounds. Its potential for fewer side effects and different metabolic pathways makes it an interesting subject for further research .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-aminoacetamide |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
VCAMZLBDMFZAFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


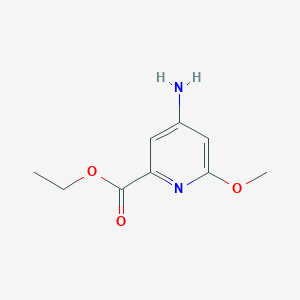
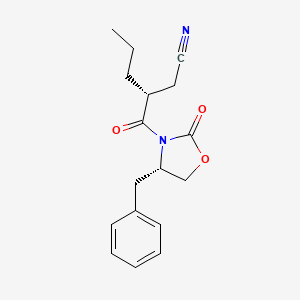
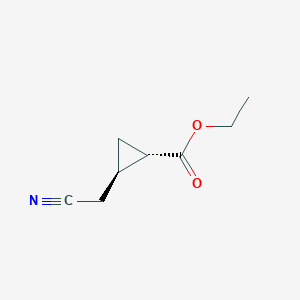


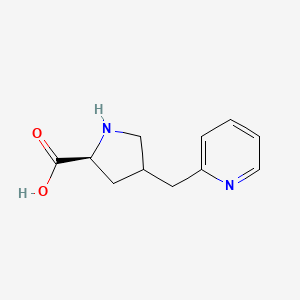
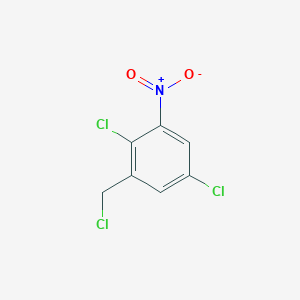
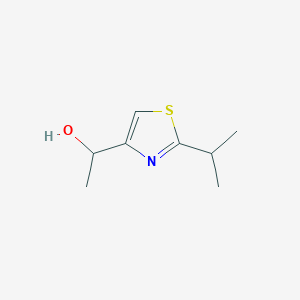
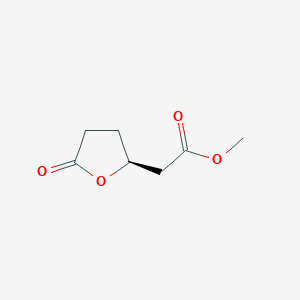

![4,4-Difluorocyclohexyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12959098.png)
![2-(Difluoromethyl)-3-iodoimidazo[1,2-b]pyridazine](/img/structure/B12959105.png)
![(2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B12959106.png)

